Cyclobutylzinc bromide 0.5M in Tetrahydrofuran

Catalog No.
S3488895
CAS No.
1019205-65-2
M.F
C4H7BrZn
M. Wt
200.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclobutylzinc bromide 0.5M in Tetrahydrofuran

CAS Number

1019205-65-2

Product Name

Cyclobutylzinc bromide 0.5M in Tetrahydrofuran

IUPAC Name

bromozinc(1+);cyclobutane

Molecular Formula

C4H7BrZn

Molecular Weight

200.4 g/mol

InChI

InChI=1S/C4H7.BrH.Zn/c1-2-4-3-1;;/h1H,2-4H2;1H;/q-1;;+2/p-1

InChI Key

WNFQEBSVYUDIES-UHFFFAOYSA-M

SMILES

C1C[CH-]C1.[Zn+]Br

Canonical SMILES

C1C[CH-]C1.[Zn+]Br

Cyclobutylzinc bromide 0.5M in Tetrahydrofuran (CAS: 1019205-65-2) is a pre-formed, secondary alkyl organozinc reagent utilized primarily for sp3-sp2 Negishi cross-coupling reactions. Supplied as a stable 0.5M solution, it enables the direct installation of a cyclobutyl moiety onto aryl, heteroaryl, and vinyl halides. The THF solvent matrix provides standardized solubility and reaction kinetics for palladium-catalyzed couplings. By offering a pre-formed zincate, this product allows procurement teams and process chemists to bypass the hazardous, highly sensitive in situ generation of active zinc dust, providing a consistent baseline for functional-group-tolerant carbon-carbon bond formation [1].

Workflow Fit

1
Pre-formulated THF solution for direct Negishi cross-coupling
2
Compatible with electrophilic groups: esters, nitriles, amides
3
Strained cyclobutyl ring for conformational SAR exploration

Substituting cyclobutylzinc bromide with closely related reagents often results in process failures or severe yield reductions. Utilizing cyclobutylmagnesium bromide (the Grignard analog) introduces excessive nucleophilicity, leading to the destructive attack of sensitive electrophilic functional groups such as esters, ketones, and nitriles, which necessitates inefficient protection-deprotection sequences [2]. Alternatively, attempting Suzuki-Miyaura couplings with cyclobutylboronic acid is frequently unviable; secondary sp3-hybridized boronic acids are notoriously air-sensitive, prone to rapid decomposition, and suffer from sluggish transmetalation and competitive protodeboronation [1]. Furthermore, generating the organozinc reagent in situ via direct zinc powder insertion often causes severe stirring and homogeneity issues upon scale-up, leading to incomplete conversion [2].

Substitution Risk

Grignard reagent incompatibility
Cyclobutylmagnesium bromide may destroy electrophilic functional groups, requiring additional protection–deprotection steps.
Boron reagent protodeboronation
Cyclobutylboronic acid or trifluoroborate may need excess reagent to compensate for protodeboronation, reducing stoichiometric control.
Ring-size dependent selectivity
Different cycloalkylzinc bromides (e.g., cyclohexyl) may alter diastereoselectivity and coupling efficiency.

Quantified Chemoselectivity in Complex Scaffold Synthesis

In the scale-up synthesis of highly functionalized pharmaceutical intermediates, cyclobutylzinc bromide demonstrates strict chemoselectivity. Direct application of cyclobutylmagnesium bromide (Grignard) results in nucleophilic attack on electrophilic moieties such as esters and nitriles. Utilizing the zincate avoids these destructive side reactions, allowing direct cross-coupling to yield the desired product in >97.5% purity without requiring supplementary protecting groups [1].

Evidence DimensionChemoselectivity and Product Purity
Target Compound Data>97.5% purity (tolerates esters/nitriles natively)
Comparator Or BaselineCyclobutylmagnesium bromide (attacks esters/nitriles, requiring protection)
Quantified DifferenceComplete avoidance of nucleophilic side reactions
ConditionsPd-catalyzed cross-coupling at 60–65 °C

Eliminates the need for costly and time-consuming protection/deprotection steps during the synthesis of highly functionalized active pharmaceutical ingredients.

Negishi vs. Suzuki benchmark
Head-to-head
Negishi: 46/48 success (96%)
Suzuki-BF₃K: 31/48 success (65%)
Reported 31 pp higher success rate
Supports Negishi selection for secondary alkyl installation
Benchmark on drug-like aryl substrates; method-dependent equipment

Manufacturing Scalability and Homogeneous Kinetics

Generating organozinc reagents in situ via direct zinc powder insertion is frequently problematic on a manufacturing scale due to poor stirring efficiency and multiphasic inconsistencies. Utilizing a pre-formed 0.5M solution of cyclobutylzinc bromide in THF ensures homogeneous reaction kinetics, which resolves stirring failures and enables complete conversion of the starting material during large-scale batch operations [1].

Evidence DimensionConversion efficiency on scale-up
Target Compound DataComplete conversion (homogeneous THF solution)
Comparator Or BaselineDirect zinc powder insertion (incomplete conversion due to stirring failure)
Quantified DifferenceResolution of stirring-induced incomplete conversion
ConditionsManufacturing-scale batch reactor, THF solvent

Ensures reproducible reaction kinetics and high yields when transitioning from bench-scale discovery to pilot-plant manufacturing.

FG tolerance vs. Grignard
Class-level
Organozinc: tolerates esters, ketones, nitriles; 64–85% yields
Grignard: incompatible; requires protection (2–4 extra steps)
Enables direct coupling onto functionalized substrates
Reported class-level advantage; validate on specific substrate

High-Yielding sp3-sp2 Coupling vs. Unstable Boronic Acids

Secondary sp3-hybridized boron reagents, such as cyclobutylboronic acid, are notoriously unstable (often decomposing in air) and suffer from sluggish transmetalation and protodeboronation in Suzuki-Miyaura couplings [1]. In contrast, commercial 0.5M cyclobutylzinc bromide in THF reliably delivers up to 85% isolated yields in Negishi couplings with electron-deficient heteroaromatic halides, providing a far more robust pathway for cyclobutane installation [2].

Evidence DimensionReagent stability and isolated coupling yield
Target Compound DataUp to 85% isolated yield (stable 0.5M THF solution)
Comparator Or BaselineCyclobutylboronic acid (air-sensitive, prone to protodeboronation)
Quantified DifferenceHigh-yielding, stable Negishi coupling vs. decomposition-prone Suzuki baseline
ConditionsPd-catalyzed cross-coupling with heteroaromatic halides

Provides a reliable, high-yielding procurement alternative to unstable cyclobutylboronic acids for late-stage functionalization.

Gram-scale yield & stability
Head-to-head
Commercial: 69% yield (3.3 g); stable under Ar
In-situ: 50% degradation in 1 h; ~0.4 M achieved
Supports reproducible gram-scale synthesis
Eliminates high-pressure equipment for zinc insertion
Stoichiometric control
Cross-study comparable
Organozinc: 1.1 equiv sufficient; no protodeboronation
Boron reagents: 1.5–10× excess may be needed
Predictable stoichiometry without excess reagent compensation
Yields 64–85% on electron-deficient heteroaryls
Concentration & packaging
Specification review
Verified 0.5 M
density 0.984 g/mL; Ar-sealed
Eliminates titration and in-situ preparation equipment
Also available as 1.0 M option; storage 2–8 °C

Late-Stage Functionalization of Complex APIs

Highly suited for introducing cyclobutyl groups onto highly functionalized pharmaceutical intermediates containing electrophilic moieties (e.g., esters, nitriles). The inherent chemoselectivity of the zincate avoids the destructive side reactions associated with Grignard reagents, streamlining synthetic routes by eliminating protection-deprotection steps [1].

Scale-Up Manufacturing of Heteroaromatic Scaffolds

A highly effective choice for pilot-plant synthesis of cyclobutyl-substituted heteroaromatics. Procuring the pre-formed 0.5M THF solution bypasses the severe stirring and incomplete conversion issues associated with in situ zinc powder insertion, ensuring homogeneous kinetics and reproducible yields at scale [1].

Conformationally Constrained Drug Discovery

An effective reagent for medicinal chemists needing to rapidly synthesize electron-deficient 1,3-substituted cyclobutanes via Negishi coupling. It significantly outperforms unstable cyclobutylboronic acid alternatives, reliably delivering high isolated yields (up to 85%) without the risk of protodeboronation [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
1,3‑Disubstituted cyclobutane synthesis
Pre‑formulated organozinc solution
Yield on electron‑deficient heteroaryl halides
Protection‑free synthetic route
Functional‑group tolerance
Compatibility with electrophilic substituents
Heteroaryl‑cyclobutyl library synthesis
Concentration reliability
Cross‑coupling success rate
Continuous‑flow kilogram‑scale process
Flow‑chemistry compatibility
Process stability and throughput

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